molecular formula C16H12O2 B074847 1,4-Dimethylanthraquinone CAS No. 1519-36-4

1,4-Dimethylanthraquinone

Cat. No. B074847
CAS RN: 1519-36-4
M. Wt: 236.26 g/mol
InChI Key: DVFAVJDEPNXAME-UHFFFAOYSA-N
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Description

1,4-Dimethylanthraquinone (1,4-DMAQ) is a quinone compound with the molecular formula C14H10O2. It is a colorless, crystalline solid with a characteristic odor. 1,4-DMAQ is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been studied as a potential therapeutic agent for a variety of conditions, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

  • Synthesis and Characterization of Anthracene Derivatives : A study focused on synthesizing and characterizing dimethylanthraquinone isomers, which are important intermediates for functional and special anthracene-based polymers. The study explored bromination and bromomethylation processes of these compounds (Yang Wen-jun, 2008).

  • Charge-transfer Complexes : Another research discussed the formation of donor-acceptor complexes using dimethyl-1,4-benzoquinone derivatives, examining their solid conductivity and spectral data. These complexes demonstrated small degrees of charge-transfer and potential semiconducting properties (A. Al-Rubaie, E. A. Al-Masoudi, 1990).

  • Chemical Defense in Harvestmen : In a study on arachnids, alkylated 1,4-benzoquinones were identified as defensive secretions effective against various predators. This research highlights the ecological significance of such chemical compounds (G. Machado et al., 2005).

  • Polymer Synthesis and Electrochemistry : Research on copoly(dimethylanthraquinonylene) polymers delved into their synthesis, molecular weights, and thermal properties. The study also examined the reduction potentials of these polymers, revealing their electrochemical characteristics (S. K. Gupta, W. Weber, 2000).

  • Step Growth Polymerization : A study explored a new type of step growth oligomerization using dimethylanthraquinones. It highlights a novel approach in the synthesis of oligomers containing anthraquinone units (I. Goodbody et al., 2008).

  • Molecular Dynamics in Crystals : This research investigated the rotational dynamics of methyl groups in aromatic cycloalkanones, including dimethylanthraquinone. It provides insight into the effects of molecular structure and environment on these dynamics (D. Cizmeciyan et al., 2005).

Mechanism of Action

Target of Action

1,4-Dimethylanthraquinone (C16H12O2) is a chemical compound that has been studied for its potential applications in various fields . The primary targets of this compound are DNA sequences, where it has been shown to cross-link to complementary sequences of DNA . This interaction is facilitated by non-covalent interactions, which stabilize the spontaneous hybridization of the target and probe sequences .

Mode of Action

The mode of action of this compound involves the covalent modification of the target DNA sequences. This is achieved through exposure to near UV light, which induces the formation of cross-linked duplexes . The reaction is dependent on the first unpaired nucleotide extended beyond the duplex formed by the association of the target and probe . The overall site and nucleotide selectivity seems to originate from the chemical requirements of cross-linking .

Biochemical Pathways

It is known that the compound has the ability to alkylate nucleic acids, generating highly reactive quinone methide intermediates under the control of light, enzymatic reduction, anion concentration, and the biological target itself .

Result of Action

The result of this compound’s action is the formation of cross-linked duplexes with DNA sequences . This can potentially interfere with the normal functioning of the DNA, leading to various molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s ability to cross-link to DNA sequences is induced by exposure to near UV light . Additionally, factors such as time dependency, temperature, solvent type, counterions, and pH levels can influence the behavior of the compound .

Safety and Hazards

According to the safety data sheet, 1,4-Dimethylanthraquinone may cause skin irritation and serious eye damage. It may also cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Anthraquinones, including 1,4-Dimethylanthraquinone, have attracted significant research interest due to their biological activities and detectability . Future research directions could include exploring their potential applications in medicine and industry .

properties

IUPAC Name

1,4-dimethylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-9-7-8-10(2)14-13(9)15(17)11-5-3-4-6-12(11)16(14)18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFAVJDEPNXAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061750
Record name 9,10-Anthracenedione, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1519-36-4
Record name 1,4-Dimethyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1519-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Anthracenedione, 1,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 1,4-Dimethylanthraquinone influence its photochemical reactivity?

A: The addition of methyl groups to the anthraquinone backbone in this compound introduces steric strain. This strain affects the molecule's photochemical behavior. Research comparing this compound to a sterically hindered analog, 1,4-hexyl-bridged anthraquinone, has investigated the impact of this structural feature on photoinduced intramolecular hydrogen-atom transfer. [] This type of comparative study highlights how subtle modifications to the parent anthraquinone structure can lead to significant differences in reactivity.

Q2: What insights have been gained from studying the barriers to rotation of the methyl groups in this compound?

A: Researchers have used techniques like solid-state NMR to investigate the rotational barriers of the methyl groups in this compound. [] These studies, conducted in the context of related compounds like 4-methylacridine and 1,4-dimethylanthracene, provide information about the molecule's conformational dynamics. Understanding these dynamics can be crucial in comprehending how this compound might interact with other molecules or within specific chemical environments.

Q3: What are the implications of the observed intramolecular hydrogen-atom abstraction in photoexcited this compound?

A: Studies have shown that upon photoexcitation, this compound undergoes intramolecular hydrogen-atom abstraction. [] This process is significant because it can initiate a cascade of subsequent reactions, leading to the formation of various products. Investigating this photochemical behavior is essential for understanding the potential applications and reactivity of this compound in photochemical systems.

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